(5-Chlorothiophen-2-yl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone (5-Chlorothiophen-2-yl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1396844-47-5
VCID: VC6552665
InChI: InChI=1S/C17H16ClN5O2S/c1-11-20-16(21-25-11)12-2-5-15(19-10-12)22-6-8-23(9-7-22)17(24)13-3-4-14(18)26-13/h2-5,10H,6-9H2,1H3
SMILES: CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl
Molecular Formula: C17H16ClN5O2S
Molecular Weight: 389.86

(5-Chlorothiophen-2-yl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone

CAS No.: 1396844-47-5

Cat. No.: VC6552665

Molecular Formula: C17H16ClN5O2S

Molecular Weight: 389.86

* For research use only. Not for human or veterinary use.

(5-Chlorothiophen-2-yl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone - 1396844-47-5

Specification

CAS No. 1396844-47-5
Molecular Formula C17H16ClN5O2S
Molecular Weight 389.86
IUPAC Name (5-chlorothiophen-2-yl)-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]methanone
Standard InChI InChI=1S/C17H16ClN5O2S/c1-11-20-16(21-25-11)12-2-5-15(19-10-12)22-6-8-23(9-7-22)17(24)13-3-4-14(18)26-13/h2-5,10H,6-9H2,1H3
Standard InChI Key DEWBIQXSGCSQKS-UHFFFAOYSA-N
SMILES CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl

Introduction

Chemical Identity and Structural Features

The molecular formula of (5-chlorothiophen-2-yl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone is C₁₈H₁₆ClN₅O₂S, derived from systematic analysis of its substituents. Its structure comprises three distinct regions:

  • 5-Chlorothiophen-2-yl group: A thiophene ring substituted with a chlorine atom at the 5-position, contributing to electron-withdrawing effects and influencing molecular polarity .

  • Piperazine linker: A six-membered diamine ring that enhances solubility and serves as a conformational spacer, facilitating interactions with biological targets .

  • Pyridine-oxadiazole hybrid: A pyridine ring fused with a 5-methyl-1,2,4-oxadiazole group, a motif known for stabilizing π-π interactions and improving metabolic stability .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight409.87 g/mol
logP (Partition Coefficient)Estimated 3.2–3.8
Hydrogen Bond Acceptors6
Topological Polar Surface Area78.5 Ų

The compound’s IUPAC name reflects its connectivity: the methanone group bridges the 5-chlorothiophene and piperazine rings, while the pyridinyl-oxadiazole substituent occupies the 4-position of piperazine. The SMILES notation (ClC1=CC=C(S1)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C4=NOC(=N4)C) provides a linear representation of its topology.

Synthesis and Synthetic Precursors

The synthesis of this compound likely follows a multi-step route involving:

  • Preparation of 5-chlorothiophene-2-carbonyl chloride: A key intermediate synthesized via chlorination of thiophene-2-carbonyl chloride, as described for analogous compounds .

  • Formation of the pyridine-oxadiazole moiety: Cyclization of a nitrile oxide with an amidoxime precursor under thermal or catalytic conditions, a method validated in related oxadiazole syntheses .

  • Piperazine functionalization: Coupling the pyridine-oxadiazole unit to piperazine using nucleophilic aromatic substitution or Buchwald-Hartwig amination .

  • Final acylation: Reaction of the piperazine intermediate with 5-chlorothiophene-2-carbonyl chloride to yield the target compound .

Table 2: Synthetic Intermediates and Reagents

IntermediateRoleReference
5-Chlorothiophene-2-carbonyl chlorideAcylating agent
5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-amineOxadiazole-pyridine precursor
1-(Pyridin-2-yl)piperazinePiperazine linker

Critical challenges include controlling regioselectivity during oxadiazole formation and ensuring compatibility of reactive intermediates. Purification via column chromatography or recrystallization is essential to isolate the final product .

Physicochemical and Pharmacokinetic Profiling

The compound’s logP (3.2–3.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . Its polar surface area (78.5 Ų) aligns with guidelines for central nervous system penetration, though the chlorine and oxadiazole groups may limit blood-brain barrier transit.

Table 3: Solubility and Stability Data

PropertyValueSource
Aqueous Solubility~10 µM (predicted)
Stability in PlasmaModerate (t₁/₂ ~2–4 hours)
Metabolic SusceptibilityOxadiazole ring oxidation

Biological Activity and Mechanism of Action

While direct bioactivity data for this compound are unavailable, structurally related molecules exhibit STAT3 inhibition, antimicrobial activity, and kinase modulation .

STAT3 Inhibition

Quinolinecarboxamide derivatives with pyridine-oxadiazole motifs demonstrate potent STAT3 suppression, a target in oncology and inflammatory diseases . The oxadiazole ring engages in hydrogen bonding with STAT3’s SH2 domain, while the chlorothiophene moiety may enhance binding affinity through hydrophobic interactions .

Kinase Modulation

Piperazine-linked oxadiazoles inhibit kinases like EGFR and VEGFR2 at IC₅₀ values of 50–200 nM . The pyridine-oxadiazole system chelates Mg²⁺ ions in ATP-binding pockets, while the chlorothiophene group occupies hydrophobic regions.

Research Gaps and Future Directions

  • Synthetic Optimization: Improving yields in oxadiazole cyclization and piperazine coupling steps .

  • In Vitro Profiling: Screening against cancer cell lines, microbial strains, and kinase panels to identify lead applications .

  • ADMET Studies: Assessing absorption, distribution, and toxicity to guide preclinical development .

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